Product packaging for 3-(Furan-2-yl)-2-hydroxypropanoic acid(Cat. No.:)

3-(Furan-2-yl)-2-hydroxypropanoic acid

Cat. No.: B13240487
M. Wt: 156.14 g/mol
InChI Key: FQUSCUKFQHEXOO-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-hydroxypropanoic acid (CAS 1181615-03-1) is a furan-based hydroxy acid with a molecular formula of C7H8O4 and a molecular weight of 156.14 g/mol . This compound serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring both a carboxylic acid and a hydroxyl group on a furan-propanoic acid backbone, makes it a versatile building block for the synthesis of more complex molecules . Recent research highlights the potential of structurally related furan-propanoic acid derivatives in antimicrobial applications. Studies on similar compounds, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, have demonstrated significant antimicrobial activity against yeast-like fungi like Candida albicans , as well as against bacteria including Escherichia coli and Staphylococcus aureus at concentrations of 64 µg/mL . This suggests that this compound could be a key precursor in developing new antimicrobial agents and is of high interest for medicinal chemistry and drug discovery programs. For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a food additive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O4 B13240487 3-(Furan-2-yl)-2-hydroxypropanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

3-(furan-2-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C7H8O4/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6,8H,4H2,(H,9,10)

InChI Key

FQUSCUKFQHEXOO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Furan 2 Yl 2 Hydroxypropanoic Acid and Analogues

Chemo-selective Synthesis Strategies

Chemo-selective synthesis is crucial for constructing furan-containing propanoic acid derivatives, focusing on reactions that selectively target specific functional groups within multifunctional molecules. Key strategies include condensation reactions to build the carbon backbone and hydroarylation to introduce further complexity.

A primary route to analogues of 3-(Furan-2-yl)-2-hydroxypropanoic acid begins with the synthesis of unsaturated precursors, namely 3-(furan-2-yl)propenoic acids. These intermediates are commonly prepared through condensation reactions involving furan-2-carbaldehydes, which are readily available from biomass sources. mdpi.com

One established method is the condensation of a substituted furan-2-carbaldehyde with malonic acid. mdpi.com This reaction is typically performed in pyridine (B92270) with a piperidine (B6355638) catalyst, and upon heating, it yields the corresponding 3-(furan-2-yl)propenoic acid. mdpi.com For example, reacting furan-2-carbaldehyde with malonic acid under these conditions produces 3-(Furan-2-yl)propenoic acid. mdpi.com This method serves as a foundational step for creating a variety of analogues by modifying the initial furan-2-carbaldehyde or the subsequent propenoic acid.

To generate saturated propanoic acid analogues, particularly 3-aryl-3-(furan-2-yl)propanoic acids, hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids is a powerful technique. mdpi.comdntb.gov.ua This reaction involves the addition of an arene across the double bond, a transformation that can be promoted by strong Brønsted or Lewis acids. mdpi.com

This approach allows for the synthesis of a diverse library of derivatives by varying the arene component. The reaction of 3-(furan-2-yl)propenoic acids and their esters with different arenes under superelectrophilic activation conditions leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives in good yields. mdpi.com

Brønsted superacids, such as triflic acid (TfOH), are highly effective catalysts for the hydroarylation of 3-(furan-2-yl)propenoic acids. mdpi.com In the presence of TfOH, the reaction with arenes proceeds efficiently, affording the desired 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com The superacid activates the substrate by protonating it, which generates a highly reactive electrophilic species that is then attacked by the electron-rich arene. mdpi.com For instance, reactions of 3-(furan-2-yl)propenoic acid with methylated arenes like o-, m-, and p-xylene, mesitylene, and durene in TfOH at 0 °C yield the corresponding hydroarylation products in good yields, ranging from 55–98%. mdpi.com

Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) are also utilized to catalyze the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives. mdpi.com These catalysts function by coordinating to the substrate to increase its electrophilicity. The choice of acid can significantly influence the reaction's outcome and yield. mdpi.com

In the reaction of 3-(furan-2-yl)propenoic acid with benzene, AlCl₃ was found to provide the highest yield (65%) when the reaction was conducted at room temperature for one hour. mdpi.com Comparatively, AlBr₃ gave a similar yield, while the Brønsted superacid TfOH resulted in a lower yield for this specific transformation. mdpi.com However, for reactions with more activated methylated arenes, TfOH proved to be superior, as AlCl₃-promoted reactions tended to produce oligomeric byproducts. mdpi.com

Comparison of Catalysts in the Hydrophenylation of 3-(Furan-2-yl)propenoic Acid
Catalyst (Equiv.)TemperatureTime (h)Yield of 3-(Furan-2-yl)-3-phenylpropanoic acid (%)Reference
TfOH0 °C233 mdpi.com
AlCl₃r.t.165 mdpi.com
AlCl₃r.t.447 mdpi.com
AlBr₃r.t.152 mdpi.com

Mechanistic investigations, supported by NMR and DFT studies, suggest a plausible pathway for the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives in the presence of a Brønsted superacid like TfOH. mdpi.com The reaction is believed to proceed through superelectrophilic activation. The initial step involves the protonation of the carboxyl oxygen of the propenoic acid, forming an O-protonated species. mdpi.com This is followed by a second protonation, this time at the carbon-carbon double bond, which generates a highly reactive O,C-diprotonated intermediate. mdpi.comdntb.gov.ua This dicationic species is a potent electrophile that readily reacts with an arene in a Friedel-Crafts-type alkylation to yield the final 3-aryl-3-(furan-2-yl)propanoic acid product. mdpi.com

Hydroarylation Approaches via Carbon-Carbon Double Bond Functionalization

Stereoselective and Enantioselective Synthesis

The synthesis of this compound introduces a chiral center at the C2 position, making stereoselective and enantioselective synthesis a critical consideration for accessing specific stereoisomers. While the reviewed scientific literature does not provide specific, established methods for the direct stereoselective synthesis of this compound, general strategies for the asymmetric synthesis of chiral α-hydroxy acids are well-developed and relevant.

A common and powerful approach for producing enantiomerically pure α-hydroxy acids is through the enzymatic reduction of the corresponding α-keto acids. nih.gov For instance, lactate (B86563) dehydrogenases (LDHs) are used for the asymmetric reduction of various α-keto acids to either (R)- or (S)-α-hydroxy acids with high enantiomeric excess. nih.govresearchgate.net This biocatalytic approach, often coupled with a cofactor regeneration system, offers excellent stereoselectivity under mild reaction conditions. nih.gov A hypothetical retrosynthetic pathway for this compound would involve the asymmetric reduction of 3-(furan-2-yl)-2-oxopropanoic acid, a reaction for which a suitable dehydrogenase could potentially be employed to achieve high optical purity.

Asymmetric Synthetic Routes to Chiral Hydroxypropanoic Acid Moieties

The creation of the chiral α-hydroxy acid core is a pivotal step in the synthesis of these compounds. Various asymmetric strategies have been developed to achieve high enantioselectivity. These methods can be broadly categorized into catalytic asymmetric synthesis and the use of chiral auxiliaries.

Catalytic approaches are highly sought after due to their efficiency. Organocatalysis and transition metal catalysis have emerged as powerful tools for the asymmetric synthesis of α-stereogenic carboxylic acids. researchgate.net For instance, the asymmetric functionalization of α-keto acids or substituted α,β-unsaturated acids can provide access to chiral α-hydroxy acids with high enantiomeric excess. researchgate.net Biocatalytic methods, employing enzymes like lactate dehydrogenases (LDHs), offer another effective route. These enzymes can catalyze the reduction of α-keto acids, such as 3,3,3-trifluoro-2-oxopropionic acid, to the corresponding chiral α-hydroxy acids with excellent stereoselectivity (>99.5% ee). researchgate.net This enzymatic approach often benefits from cofactor regeneration systems to improve efficiency. researchgate.net

Another prominent strategy involves the homologation of readily available chiral α-amino acids. This "chiral pool" approach leverages the inherent chirality of the starting material to build the desired α-hydroxy acid scaffold. wikipedia.org For example, α-amino acids can be converted into syn-α-hydroxy-β-amino acids through a stereoselective homologation process involving cyanohydrin intermediates. wikipedia.org

Derivatization for Stereochemical Control

To exert precise control over the stereochemical outcome of a synthesis, chiral auxiliaries are often employed. A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct a subsequent stereoselective transformation. numberanalytics.comorgsyn.org After the desired chiral center has been created, the auxiliary can be removed and ideally recycled. orgsyn.org

Evans oxazolidinones are classic examples of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with a high degree of control. numberanalytics.com In the context of synthesizing chiral hydroxypropanoic acids, an achiral propanoic acid derivative can be coupled to a chiral auxiliary. The resulting chiral adduct then directs the stereoselective introduction of the hydroxyl group or other functionalities at the α-position. For example, amides derived from pseudoephedrine and pseudoephenamine have proven to be versatile chiral auxiliaries in diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids. beilstein-journals.org The auxiliary biases the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched α-hydroxy acid.

Table 1: Comparison of Asymmetric Synthesis Strategies
StrategyKey FeaturesTypical Reagents/SystemsAdvantagesReference
Catalytic Asymmetric SynthesisUses a substoichiometric amount of a chiral catalyst to generate a chiral product.Organocatalysts, Transition Metal Complexes (e.g., Pd-catalyzed alkylation), Enzymes (e.g., Lactate Dehydrogenase)High efficiency, atom economy, potential for large-scale synthesis. researchgate.netresearchgate.netnumberanalytics.com
Chiral Pool SynthesisUtilizes readily available, inexpensive, enantiomerically pure natural products (e.g., amino acids) as starting materials.D-phenylalanine, L-serineTransfers existing chirality to the target molecule. wikipedia.org
Chiral Auxiliary-Mediated SynthesisTemporarily incorporates a chiral molecule to direct a diastereoselective reaction.Evans Oxazolidinones, Pseudoephedrine, CamphorsultamHigh diastereoselectivity, predictable stereochemical outcome, auxiliary can often be recovered. numberanalytics.comorgsyn.orgbeilstein-journals.org

Preparation of Structurally Related Furan-Substituted Hydroxypropanoic Acid Derivatives

The synthesis of analogues of this compound, including positional isomers and derivatives with modified furan (B31954) rings or side chains, is essential for exploring the chemical space and developing compounds with tailored properties.

Synthesis of Positional Isomers (e.g., 3-(Furan-3-yl)-2-hydroxypropanoic acid)

The synthesis of the positional isomer, 3-(furan-3-yl)-2-hydroxypropanoic acid, requires starting materials with furan-3-yl substitution. A viable synthetic route is the Reformatsky reaction, which involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgnumberanalytics.comlibretexts.org

In this context, 3-furaldehyde (B129913) would serve as the key starting material. The reaction of 3-furaldehyde with an α-bromo ester, such as ethyl bromoacetate, and activated zinc would generate a zinc enolate intermediate. wikipedia.orglibretexts.org This enolate then adds to the carbonyl group of the aldehyde, and subsequent acidic workup yields the β-hydroxy ester, ethyl 3-(furan-3-yl)-2-hydroxypropanoate. libretexts.org Finally, hydrolysis of the ester group affords the target acid, 3-(furan-3-yl)-2-hydroxypropanoic acid. Precursors for 3-furaldehyde, such as furan-3-carboxylic acid, can be synthesized through various reported methods.

Introduction of Halogenated Moieties (e.g., 3-(5-bromofuran-2-yl)-2-hydroxypropanoic acid)

Introducing halogen atoms onto the furan ring can significantly alter the electronic and lipophilic properties of the molecule. The synthesis of halogenated derivatives like 3-(5-bromofuran-2-yl)-2-hydroxypropanoic acid can be achieved by starting with a pre-halogenated furan building block.

A plausible synthetic pathway begins with 5-bromo-2-furaldehyde. This aldehyde can undergo a condensation reaction, for example with malonic acid, followed by reduction and hydroxylation steps to build the hydroxypropanoic acid side chain. Alternatively, a direct approach similar to the synthesis of the non-halogenated parent compound can be employed. This would involve a reaction sequence starting from 5-bromo-2-furaldehyde, potentially through a cyanohydrin formation followed by hydrolysis, or a Reformatsky-type reaction.

Modifications to the Side Chain (e.g., amino-substituted derivatives)

Modifying the propanoic acid side chain, particularly by introducing an amino group, leads to furan-containing amino acid analogues with potential biological activities. The synthesis of derivatives such as 2-amino-3-(furan-2-yl)-3-hydroxypropanoic acid and 3-formamido-3-(furan-2-yl)propanoic acid has been reported.

The synthesis of these amino-substituted derivatives often starts from furan and appropriate amino acids or their precursors. google.com For example, 2-amino-3-(furan-2-yl)-3-hydroxypropanoic acid (CAS 5444-16-6) represents a compound where an amino group is present at the C2 position and a hydroxyl group at the C3 position of the propanoic acid chain. researchgate.net Another example, (R)-3-formamido-3-(furan-2-yl)propanoic acid, involves the introduction of a formamido group, which can be achieved by formylating an amino precursor using agents like formic acid. google.com Enzymatic tandem reactions, such as aldol addition followed by transamination, provide a sophisticated biocatalytic route to chiral γ-hydroxy-α-amino acids, which could be adapted for furan-containing substrates. orgsyn.org

Biosynthetic Pathways and Biocatalytic Production of Furan Derived Hydroxy Acids

Exploration of Natural Occurrence and Isolation

Understanding the natural origins of a compound is often the first step toward developing sustainable production methods. This involves identifying biological sources that naturally synthesize the target molecule or structurally related analogues.

The genus Citrus is a rich source of a wide array of bioactive phytochemicals, including flavonoids, alkaloids, sterols, and fatty acids ekb.eg. Species such as Citrus reticulata (Mandarin orange) and Citrus medica (citron) are known for their diverse secondary metabolites ekb.egnih.gov. The essential oils from Citrus medica, for instance, are utilized for their aromatic and health-promoting properties and are composed mainly of monoterpenes and sesquiterpenes nih.gov. A detailed phytochemical investigation of Citrus medica fruit led to the isolation of sixteen different compounds, including ferulic acid derivatives, flavonoids like diosmetin, and various triterpenes nih.govresearchgate.net. Similarly, studies on Citrus reticulata have identified a large group of phytochemicals, with flavonoids being the most prominent ekb.eg. However, based on the available scientific literature, the specific compound 3-(Furan-2-yl)-2-hydroxypropanoic acid has not been reported as a natural constituent of these Citrus species.

Microorganisms, particularly fungi and bacteria, are well-documented producers of diverse furan-containing compounds. mdpi.comnih.govresearchgate.net Fungi such as Aspergillus, Gibberella, and Cladosporium are known to produce 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) nih.gov. The filamentous fungus Aspergillus oryzae, a key organism in traditional food fermentation, has been shown to produce a variety of furan (B31954) and phenolic derivatives nih.govnih.govmdpi.com. In one study, eleven compounds were isolated from the culture medium of A. oryzae, including several furan derivatives and 3-hydroxypropanoic acid nih.govnih.gov. This demonstrates the inherent capability of A. oryzae to synthesize both the furan ring structure and the hydroxypropanoic acid backbone, suggesting its potential as a cell factory for producing more complex furan-derived hydroxy acids.

Bacteria also contribute to the biosynthesis of furan compounds. Furan fatty acids (FuFAs), which contain a furan ring within their acyl chain, have been identified in certain bacterial species nih.govresearchgate.netglbrc.org. Research has begun to uncover the biosynthetic pathways for these molecules, identifying key enzymes such as fatty acyl methylases and desaturases involved in their formation in α-proteobacteria nih.gov.

Table 1. Examples of Furan Derivatives and Related Acids Produced by Microorganisms
Compound NameProducing Microorganism(s)Reference
5-(Hydroxymethyl)-3-furancarboxylic acidAspergillus oryzae nih.govnih.gov
5-(Hydroxymethyl)-2-furancarboxylic acidAspergillus oryzae, Gibberella fujikuroi nih.govnih.govnih.gov
3-Hydroxypropanoic acidAspergillus oryzae nih.govnih.gov
Methyl 5-methyl-2-furancarboxylateSaccharopolyspora erythraea, S. griseoflavus nih.gov
Furan fatty acids (e.g., 9M5-FuFA)Rhodobacter sphaeroides, Rhodopseudomonas palustris nih.gov

Metabolic Engineering Approaches for Bioproduction

While direct biosynthetic pathways for this compound are not yet fully elucidated, extensive research on the production of the platform chemical 3-hydroxypropanoic acid (3-HP) provides a valuable blueprint for potential enzymatic conversions. mdpi.comfrontiersin.org Several successful pathways have been engineered in various microbial hosts. frontiersin.org

Two principal pathways for producing 3-HP from glycerol have been widely studied:

CoA-Independent Pathway : This pathway involves two enzymatic steps. First, a coenzyme B₁₂-dependent glycerol dehydratase converts glycerol to 3-hydroxypropionaldehyde (3-HPA). Subsequently, an aldehyde dehydrogenase (ALDH) oxidizes 3-HPA directly to 3-HP. frontiersin.orgnih.gov

CoA-Dependent Pathway : This route also begins with the conversion of glycerol to 3-HPA. However, the subsequent conversion to 3-HP involves three enzymes: a propionaldehyde dehydrogenase, a phosphotransacylase, and a propionate kinase, proceeding through 3-hydroxypropanoyl-CoA and 3-hydroxypropanoyl-phosphate intermediates. frontiersin.orgnih.govnih.gov

Alternative pathways starting from glucose have also been developed, primarily in yeast:

Malonyl-CoA Pathway : This pathway utilizes the cell's natural pool of acetyl-CoA, which is first carboxylated to malonyl-CoA. An NADPH-dependent malonyl-CoA reductase (MCR) then catalyzes the two-step reduction of malonyl-CoA to 3-HP. nih.govnih.govresearchgate.net

β-Alanine Pathway : Another route in yeast proceeds through β-alanine as an intermediate to produce 3-HP. frontiersin.orgnih.gov

A key challenge in metabolic engineering is directing the flow of carbon and energy within a cell towards the synthesis of the desired product, away from competing pathways. nih.gov Several strategies have been proven effective for increasing the production of hydroxypropanoic acids and other target compounds. nih.gov

Enhancing Precursor Supply : Increasing the intracellular concentration of key precursors is a common strategy. For the malonyl-CoA pathway, this involves overexpressing enzymes that lead to the accumulation of acetyl-CoA and the enzyme acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA. nih.govresearchgate.net Similarly, ensuring an adequate supply of cofactors like NADPH, which provides reducing power, is crucial for many biosynthetic pathways. nih.gov

Blocking Competing Pathways : To prevent the diversion of carbon to unwanted byproducts, genes in competing metabolic pathways are often deleted. For example, in Klebsiella pneumoniae, blocking lactic acid synthesis led to a significant increase in 3-HP production. frontiersin.org Optimization of cultivation parameters such as aeration and pH can further improve yields by minimizing byproduct formation. mdpi.com

Computational Metabolic Design : Computational tools, such as genome-scale metabolic models and flux balance analysis (FBA), allow for the rational design of metabolic pathways and the optimization of metabolic fluxes in silico before experimental implementation. nih.gov

The foundation of metabolic engineering lies in the precise genetic modification of host organisms, or "microbial cell factories." acs.org Model organisms like Escherichia coli and Saccharomyces cerevisiae are frequently used due to their well-understood genetics and the availability of advanced genetic tools. frontiersin.orgfrontiersin.org

Key genetic manipulation techniques include:

Overexpression of Pathway Genes : Introducing and overexpressing the genes that code for the key enzymes in a biosynthetic pathway is the most fundamental step. For instance, the expression of a potent aldehyde dehydrogenase, such as PuuC from K. pneumoniae, is critical for the final step in the glycerol-to-3-HP pathway. mdpi.comfrontiersin.org

Gene Knockouts : Deleting genes responsible for competing metabolic reactions helps to channel metabolic flux towards the desired product. In one study, inactivating the glpK gene in Bacillus subtilis prevented glycerol from entering glycolysis, thereby increasing its availability for conversion to 3-HP. frontiersin.org

Protein and Enzyme Engineering : The performance of key enzymes can be enhanced through protein engineering techniques like site-directed mutagenesis. Researchers improved the activity of the aldehyde dehydrogenase GabD4, which resulted in one of the highest reported titers of 3-HP in E. coli. nih.gov

Advanced Genetic Circuits : Synthetic biology tools, such as genetic circuits, can be used to create more sophisticated control over cellular metabolism. For example, a "population guider" genetic circuit was used to manage a co-culture of two different bacterial strains, preventing competition and increasing 3-HP production 4.3-fold. eurekalert.org

Table 2. Summary of Metabolic Engineering Strategies for Hydroxypropanoic Acid Production
StrategySpecific ApproachTarget/EnzymeHost OrganismReference
Enhancing Precursor/Cofactor SupplyOverexpress enzymes for acetyl-CoA accumulationALD6, ACSse, ADH2S. cerevisiae nih.gov
Engineer cofactor specificity to increase NADPHGlyceraldehyde 3-phosphate dehydrogenase (GAPN)S. cerevisiae nih.gov
Blocking Competing PathwaysKnockout of lactic acid synthesis genesldh1, ldh2, ptaK. pneumoniae frontiersin.org
Knockout of glycerol kinase geneglpKB. subtilis frontiersin.org
Overexpression of Pathway EnzymesOverexpress malonyl-CoA reductaseCaMCRS. cerevisiae nih.gov
Optimized expression of aldehyde dehydrogenasePuuCK. pneumoniae frontiersin.org
Protein EngineeringSite-directed mutagenesis of aldehyde dehydrogenaseGabD4E. coli nih.gov

Enzyme Characterization and Mechanism in Furan Metabolism

The microbial metabolism of furan compounds, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are common byproducts of lignocellulose hydrolysis, has been a subject of increasing scientific interest. nih.gov These furanic aldehydes are known to be toxic to many microorganisms, which have, in turn, evolved various enzymatic defense mechanisms. These mechanisms often involve the oxidation or reduction of the aldehyde group to the less toxic carboxylic acid or alcohol, respectively. nih.gov

The initial steps in the degradation of furfural typically involve its conversion to 2-furoic acid. nih.gov This transformation is a critical detoxification step and the resulting 2-furoic acid can then enter central metabolic pathways. For instance, some microorganisms are capable of converting 2-furoic acid into 2-oxoglutarate, a key intermediate in the citric acid cycle. nih.gov The enzymes involved in these initial conversion steps, such as oxidoreductases, are of significant interest for biocatalytic applications.

The toxicity of furan and its derivatives is often linked to their metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. nih.gov However, in the context of microbial biocatalysis, other enzymatic activities are harnessed for productive chemical transformations.

While a specific enzyme for the direct synthesis of this compound is not yet characterized, one can hypothesize a pathway involving enzymes that act on furan-containing precursors. Drawing parallels from the well-established biosynthesis of 3-hydroxypropionic acid (3-HP), a valuable platform chemical, can offer insights. nih.govfrontiersin.org The production of 3-HP in metabolically engineered bacteria often involves the use of enzymes like glycerol dehydratase and aldehyde dehydrogenase. frontiersin.org

A plausible biocatalytic route to this compound could involve a multi-step enzymatic synthesis. For example, a precursor such as 3-(Furan-2-yl)propenoic acid could be a starting point. Enzymes like hydratases could potentially introduce a hydroxyl group across the double bond, and subsequent enzymatic modifications could lead to the final product.

The biocatalytic synthesis of a related compound, 2-fluoro-3-hydroxypropionic acid, has been demonstrated in engineered E. coli. nih.govresearchgate.net This was achieved by co-expressing a methylmalonyl CoA synthase, a methylmalonyl CoA reductase, and a malonate transmembrane protein. nih.govresearchgate.net This example highlights the potential of using engineered microbial hosts to produce novel hydroxy acids.

The following table summarizes microorganisms known to degrade furanic compounds, which could be sources of enzymes for furan functionalization.

Microorganism StrainDegraded Furanic Compound(s)Reference
Cupriavidus basilensis HMF14Furfural, 5-Hydroxymethylfurfural (HMF) nih.gov
Pseudomonas putidaFurfural, 2-Furoic acid nih.gov
Amorphotheca resinae ZN1Furfural nih.gov
Corynebacterium sp.2-Furoic acid nih.gov

The characterization of enzymes from these and other furan-metabolizing organisms is crucial for developing biocatalysts for the synthesis of furan-derived hydroxy acids. Key enzyme classes to investigate would include:

Oxidoreductases: For the interconversion of furan aldehydes, alcohols, and carboxylic acids.

Hydroxylases: To introduce the hydroxyl group at the C2 position of a propanoic acid side chain.

Reductases: For the stereoselective reduction of a keto group to a hydroxyl group.

Hydratases: For the addition of water across a double bond in a precursor like 3-(Furan-2-yl)propenoic acid.

The mechanism of these enzymes often involves cofactors such as NAD(P)H or FAD. Understanding the substrate specificity and reaction mechanism of these enzymes is fundamental to designing a successful biocatalytic process. For instance, the regioselectivity and stereoselectivity of hydroxylases and reductases would be critical in producing the desired isomer of this compound.

Further research into the vast enzymatic diversity present in microorganisms that thrive in environments rich in furanic compounds will likely uncover novel biocatalysts with the potential to synthesize this compound and other valuable furan-based chemicals.

Stereochemical Investigations of 3 Furan 2 Yl 2 Hydroxypropanoic Acid

Elucidation of Absolute and Relative Configuration

The determination of the absolute and relative configuration of a chiral molecule like 3-(Furan-2-yl)-2-hydroxypropanoic acid is crucial for understanding its properties. The absolute configuration refers to the spatial arrangement of the atoms of a chiral molecular entity and its stereochemical description as, for example, R or S. The relative configuration, on the other hand, is the configuration of any stereogenic center with respect to any other stereogenic center within the same molecule. Since this compound has one chiral center at the carbon atom bearing the hydroxyl and carboxyl groups, the focus is on determining its absolute configuration.

Several methods are commonly employed to elucidate the absolute configuration of chiral compounds. While specific studies on this compound are not extensively documented in publicly available literature, the established techniques for similar molecules would be applicable.

X-ray Crystallography: This is one of the most definitive methods for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined. For this compound, this would involve crystallizing one of its enantiomers, potentially as a salt with a chiral amine of known absolute configuration, and performing single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can be used to determine the absolute configuration, often by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent of known absolute configuration. The resulting diastereomers will have different NMR spectra, and the differences in chemical shifts can be correlated to the absolute configuration of the original enantiomer. For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common chiral derivatizing agent for alcohols and amines.

Chiroptical Spectroscopy: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) measure the differential interaction of chiral molecules with left and right circularly polarized light. The resulting spectra can be compared with those of compounds with known absolute configurations or with theoretical calculations to assign the absolute configuration.

The following table summarizes the key features of these methods:

MethodPrincipleSample RequirementsInformation Provided
X-ray Crystallography Diffraction of X-rays by a single crystalCrystalline solidUnambiguous 3D structure and absolute configuration
NMR Spectroscopy Formation of diastereomers with a chiral auxiliarySoluble in a suitable solventRelative configuration, and absolute configuration if the auxiliary's is known
Chiroptical Spectroscopy Differential absorption of circularly polarized lightSolutionInformation about the stereochemistry, often by comparison

Impact of Stereoisomerism on Biological Interactions

The stereochemistry of a molecule is a critical determinant of its biological activity. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a chiral molecule.

While specific biological studies on the individual enantiomers of this compound are not widely reported, the furan (B31954) nucleus is a component of many biologically active compounds. ijabbr.com For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been studied for their antimicrobial activity. ijabbr.commdpi.comnih.gov It is highly probable that the stereoisomers of this compound would also exhibit stereoselective biological interactions.

One enantiomer may bind more effectively to a specific enzyme or receptor, leading to a desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even responsible for undesirable side effects. This principle is a cornerstone of modern drug development, where the goal is often to develop single-enantiomer drugs to improve efficacy and safety.

The potential for stereoselective biological activity of this compound enantiomers is summarized in the table below, based on general principles of pharmacology:

PropertyPotential Impact of StereoisomerismRationale
Enzyme Inhibition One enantiomer may be a more potent inhibitor.The active site of an enzyme is chiral and will have a higher affinity for one enantiomer.
Receptor Binding Enantiomers may exhibit different affinities and efficacies.Receptor binding sites are stereospecific, leading to differential binding of enantiomers.
Metabolism The rate and pathway of metabolism can be stereoselective.Metabolic enzymes can preferentially metabolize one enantiomer over the other.
Toxicity One enantiomer may be more toxic than the other.Off-target interactions leading to toxicity can be stereospecific.

Chromatographic and Spectroscopic Methods for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is essential in the synthesis and characterization of chiral compounds, particularly for pharmaceutical applications. Several analytical techniques are available to separate and quantify the enantiomers of a chiral molecule like this compound.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for the separation of enantiomers. researchgate.netresearchgate.netnih.govnih.govpensoft.net It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For an α-hydroxy acid like this compound, a variety of CSPs could be effective, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of CSP and mobile phase is critical for achieving good resolution between the enantiomeric peaks.

Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to chiral HPLC, chiral GC can be used to separate volatile derivatives of the enantiomers. For this compound, derivatization to a more volatile ester would likely be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, NMR can be used to determine enantiomeric purity. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govd-nb.infonih.govkit.eduresearchgate.net

Chiral Solvating Agents (CSAs): These are chiral compounds that form transient diastereomeric complexes with the enantiomers in solution. These complexes have slightly different NMR spectra, allowing for the quantification of the enantiomers.

Chiral Derivatizing Agents (CDAs): These react with the enantiomers to form stable diastereomers, which can then be distinguished and quantified by standard NMR spectroscopy.

The following table outlines the common methods for assessing the enantiomeric purity of a compound like this compound:

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phaseHigh resolution, accurate quantification, applicable to a wide range of compoundsRequires specialized and often expensive chiral columns
Chiral GC Differential interaction with a chiral stationary phaseHigh efficiency and sensitivity for volatile compoundsRequires derivatization for non-volatile compounds
NMR with Chiral Auxiliaries Formation of diastereomeric species with distinct NMR signalsNo separation needed, can provide structural informationMay have lower sensitivity and accuracy compared to chromatography, requires chiral reagents

Advanced Spectroscopic and Computational Characterization of 3 Furan 2 Yl 2 Hydroxypropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the atomic arrangement and bonding within 3-(Furan-2-yl)-2-hydroxypropanoic acid can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton. The chemical shifts (δ) are influenced by the electronic environment of the nuclei. For this compound, characteristic signals would correspond to the furan (B31954) ring protons, the methine proton at the C2 position, and the methylene (B1212753) protons at the C3 position. The protons of the hydroxyl and carboxylic acid groups are also observable, though their signals can be broad and may exchange with deuterium (B1214612) in solvents like D₂O. Based on data from analogous furan and hydroxy acid structures, the predicted ¹H-NMR data are summarized below. mdpi.com

Predicted ¹H-NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H5' (Furan)~7.40d~1.8Most downfield furan proton due to proximity to oxygen.
H3' (Furan)~6.35d~3.2Couples with the H4' proton.
H4' (Furan)~6.30dd~3.2, ~1.8Couples with both H3' and H5' protons.
H2~4.40dd~7.5, ~4.5Shifted downfield by adjacent -OH and -COOH groups. Couples with the two diastereotopic H3 protons.
H3a / H3b~3.15 / ~3.00dd~15.0, ~4.5 (H3a) ~15.0, ~7.5 (H3b)These protons are chemically non-equivalent and show distinct signals and couplings.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their functional groups. The predicted chemical shifts for this compound are detailed below, with values estimated from known data for furan and substituted propanoic acid moieties. mdpi.comcompoundchem.comoregonstate.edulibretexts.org

Predicted ¹³C-NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C1 (COOH)~175-178Typically found in the most downfield region of the spectrum.
C2' (Furan)~152-155Its signal is shifted downfield due to attachment to the propanoic acid chain.
C5' (Furan)~142-144Highly deshielded due to proximity to the ring oxygen.
C3' (Furan)~110-112Represents a typical electron-rich furan carbon.
C4' (Furan)~106-108Generally the most upfield of the furan carbons. mdpi.com
C2~70-73Shifted downfield due to the electronegative oxygen atom.
C3~35-38Located in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the structure deduced from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show cross-peaks connecting H2 with the two H3 protons, confirming the -CH(OH)-CH₂- fragment. It would also reveal the connectivity within the furan ring, with cross-peaks between H3'-H4' and H4'-H5'. nih.govscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). HSQC is essential for assigning each carbon signal in the ¹³C spectrum to its corresponding proton(s) in the ¹H spectrum (e.g., H2 to C2, H3a/b to C3, H3' to C3', etc.). rsc.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to three bonds, ²JCH and ³JCH), which is vital for connecting different structural fragments. Key HMBC correlations would link the methylene protons (H3) to the furan carbons (C2' and C3'), definitively establishing the connection between the furan ring and the propanoic acid side chain. Further correlations from H2 to the carboxylic carbon (C1) and C3 would confirm the acid chain's structure. rsc.orgresearchgate.net

Key Expected 2D-NMR Correlations for Connectivity Assignment
ExperimentCorrelating NucleiStructural Information Confirmed
COSYH2 ↔ H3a / H3bConfirms the -CH-CH₂- backbone of the propanoic acid chain.
COSYH3' ↔ H4' and H4' ↔ H5'Establishes the proton connectivity within the furan ring.
HSQCH2 ↔ C2; H3 ↔ C3; H3' ↔ C3', etc.Assigns all protonated carbons in the molecule.
HMBCH3a/H3b ↔ C2', C3'Confirms the attachment of the side chain to the C2' position of the furan ring.
HMBCH2 ↔ C1, C3, C2'Links the C2 methine to the carboxyl group, the C3 methylene, and the furan ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). savemyexams.comnih.gov This precision allows for the determination of the exact mass of the molecule, which in turn can be used to deduce its unique elemental formula. For this compound, the molecular formula is C₇H₈O₄.

Molecular Formula: C₇H₈O₄

Calculated Exact Mass (Monoisotopic): 156.04226 Da

An experimental HRMS measurement yielding a mass value extremely close to the calculated value (e.g., within 5 ppm) provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass. nih.govresearchgate.net

Both ESI-MS and GC-MS are valuable for the detection and quantification of this compound, though they are suited for different sample types and analytical workflows.

ESI-MS: Electrospray ionization is a soft ionization technique that is typically coupled with liquid chromatography (LC). It is ideal for analyzing polar, thermally labile molecules like hydroxy acids directly from a solution. rsc.orgmdpi.com The compound would likely be detected as a deprotonated molecule [M-H]⁻ in negative ion mode (m/z 155.0350) or as a protonated molecule [M+H]⁺ (m/z 157.0496) or a sodium adduct [M+Na]⁺ (m/z 179.0315) in positive ion mode. LC-ESI-MS is a powerful method for quantifying the compound in complex biological or aqueous matrices.

GC-MS: Gas chromatography-mass spectrometry offers high chromatographic resolution but requires the analyte to be volatile and thermally stable. restek.com Due to the polar carboxylic acid and hydroxyl groups, direct analysis of this compound by GC-MS is challenging. Chemical derivatization, such as silylation (e.g., with BSTFA to form a TMS-ester/ether) or methylation, is typically required to increase its volatility and prevent thermal degradation in the GC inlet and column. mdpi.comsepscience.comresearchgate.netnih.gov Once derivatized, GC-MS provides excellent separation and sensitive detection, making it suitable for quantification in various food and environmental samples. mdpi.com

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the [M-H]⁻ ion at m/z 155) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. unt.edu

For the deprotonated ion of this compound ([C₇H₇O₄]⁻), characteristic fragmentation pathways would include:

Loss of H₂O (18 Da): A common fragmentation for molecules with a hydroxyl group, leading to an ion at m/z 137.

Loss of CO₂ (44 Da): Decarboxylation of the carboxylate group is a very common fragmentation pathway in negative-ion MS, resulting in an ion at m/z 111. nih.gov

Formation of Hydroxycarbonyl (B1239141) Anion: Alpha-hydroxy acids are known to produce a diagnostic hydroxycarbonyl anion ([HOCO]⁻) at m/z 45. nih.gov

Cleavage of the C2-C3 bond: This can lead to fragments representing the furan-methylene portion (e.g., m/z 81, [C₅H₅O]⁻) and the remaining fragment.

The specific fragmentation pattern observed in an MS/MS experiment is highly reproducible and can be used to confirm the identity of the compound even in complex mixtures. imreblank.chresearchgate.netmdpi.com

Predicted MS/MS Fragmentation of the [M-H]⁻ Ion (m/z 155.0)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure/Identity
155.0137.0H₂O (18.0 Da)Dehydration product
155.0111.0CO₂ (44.0 Da)Decarboxylation product
155.081.0C₂H₄O₃ (76.0 Da)Furan-2-yl-methyl anion, [C₅H₅O]⁻
155.045.0C₅H₄O (80.0 Da)Hydroxycarbonyl anion, [HOCO]⁻ nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful tool for the elucidation of molecular structures by probing the vibrational motions of atoms. Techniques such as Infrared (IR) spectroscopy are instrumental in identifying the functional groups present within a molecule, providing a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups: a hydroxyl group, a carboxylic acid group, and a furan ring. Each group absorbs infrared radiation at a characteristic frequency, allowing for its specific identification.

The most prominent features in the IR spectrum of a carboxylic acid are the very broad O-H stretching vibration from the carboxyl group and the sharp, strong C=O stretching vibration. docbrown.infoshout.education The O-H stretch typically appears as a very broad band in the region of 3300-2500 cm⁻¹, with the broadening resulting from extensive intermolecular hydrogen bonding. docbrown.info The secondary alcohol O-H group also contributes to this region, typically absorbing between 3550 and 3230 cm⁻¹. shout.education

The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption band typically found between 1725 and 1700 cm⁻¹. docbrown.info The exact position can be influenced by hydrogen bonding. The C-O stretching vibration of the carboxylic acid and the secondary alcohol are expected in the 1300-1000 cm⁻¹ region.

The furan moiety also presents a series of characteristic absorption bands. Aromatic C-H stretching vibrations for the furan ring are anticipated just above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations of the furan ring typically result in bands in the 1600-1400 cm⁻¹ region. vscht.czudayton.edu The C-O-C stretching of the furan ring usually appears as a strong band around 1250-1020 cm⁻¹.

Based on the analysis of its functional groups and data from analogous compounds, the expected characteristic IR absorption bands for this compound are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid & Alcohol3550 - 2500Strong, Very Broad
C-H StretchFuran Ring~3100 - 3000Medium
C-H StretchAliphatic (CH₂)~3000 - 2850Medium
C=O StretchCarboxylic Acid1725 - 1700Strong, Sharp
C=C StretchFuran Ring1600 - 1400Medium to Weak
C-O StretchCarboxylic Acid, Alcohol1300 - 1000Strong
C-O-C StretchFuran Ring Ether1250 - 1020Strong

Computational Chemistry and Molecular Modeling

Computational chemistry provides indispensable tools for investigating molecular properties, reaction mechanisms, and spectroscopic characteristics, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Mechanistic Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. For furan derivatives, DFT has been employed to elucidate the mechanisms of reactions such as hydroarylation. mdpi.comnih.govresearchgate.net

In studies of reactions involving 3-(furan-2-yl)propenoic acids, DFT calculations have been used to model the reactive intermediates. mdpi.comnih.gov For example, in acid-catalyzed reactions, DFT can be used to calculate the structures and stability of protonated species and carbocationic intermediates. By determining the Gibbs free energies (ΔG) of different reaction pathways, researchers can predict the most likely mechanism. mdpi.com Calculations of electronic properties like charge distribution, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the global electrophilicity index help to estimate the reactivity and electrophilic properties of these intermediates. mdpi.com Such studies are crucial for understanding how the furan ring and its substituents influence the molecule's reactivity and for designing new synthetic routes. nih.govresearchgate.net

Conformational Analysis and Prediction of Spectroscopic Parameters

The flexibility of the side chain in this compound allows for the existence of multiple conformers (rotational isomers). Conformational analysis using computational methods like DFT is essential to identify the most stable conformers and to understand their relative energies. This is typically achieved by calculating the potential energy surface (PES) as a function of key dihedral angles. dergipark.org.trresearchgate.net For a molecule like (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, which has structural similarities, DFT has been used to determine the preferred conformations by rotating around single bonds. dergipark.org.tr

Once the minimum energy conformers are identified, DFT can be used to predict a wide range of spectroscopic parameters. Vibrational frequencies calculated using DFT, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands. dergipark.org.trglobalresearchonline.net Furthermore, the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C), which are highly sensitive to the molecule's three-dimensional structure. researchgate.netglobalresearchonline.net Comparing these predicted spectroscopic parameters with experimental data helps to confirm the structures of the most stable conformers in solution or the solid state.

Computational MethodApplicationPredicted Parameters
DFTMechanistic StudiesTransition State Geometries, Reaction Energies, Charge Distribution, HOMO/LUMO Energies
DFTConformational AnalysisPotential Energy Surfaces, Relative Stabilities of Conformers, Dihedral Angles
DFT/GIAOSpectroscopic PredictionIR Frequencies, Raman Activities, ¹H and ¹³C NMR Chemical Shifts

Molecular Dynamics Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. psu.edusemanticscholar.org This technique is particularly well-suited for investigating the interactions between a solute molecule and its solvent environment. For this compound, which has multiple sites for hydrogen bonding (the hydroxyl and carboxylic acid groups), MD simulations can provide detailed insights into its solvation structure in polar solvents like water.

An MD simulation would model the trajectory of the solute molecule and a large number of solvent molecules, governed by a force field that describes the interatomic and intermolecular forces. psu.edu Analysis of these trajectories can reveal key information about solvent interactions, such as:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute, providing a picture of the local solvent shell structure.

Hydrogen Bond Dynamics: MD simulations can quantify the number and lifetime of hydrogen bonds formed between the solute's -OH and -COOH groups and the surrounding solvent molecules.

Solvation Free Energy: Advanced MD techniques can be used to calculate the free energy of transferring the molecule from a vacuum or a nonpolar solvent to water, quantifying its solubility.

Such simulations are vital for understanding how solvent influences the conformational preferences and reactivity of the molecule, which is crucial for applications in fields like medicinal chemistry and materials science. semanticscholar.org

Mechanistic Insights into the Biological Activities of 3 Furan 2 Yl 2 Hydroxypropanoic Acid and Its Derivatives

Investigations of Antimicrobial Efficacy

Research into furan-containing propanoic acid derivatives has revealed notable antimicrobial properties. These compounds have been synthesized and evaluated against various pathogenic bacteria and fungi, demonstrating a range of inhibitory activities.

In vitro Studies Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Derivatives of 3-(furan-2-yl)propenoic acid and 3-aryl-3-(furan-2-yl)propanoic acid have been shown to suppress the growth of both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. mdpi.comnih.gov In vitro testing using broth microdilution methods has been employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

For most of the tested 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the MIC against E. coli was found to be in the range of 64 to 128 µg/mL. mdpi.com The activity against S. aureus was also significant, with a typical MIC of 128 µg/mL for most of the tested compounds. mdpi.com One particular derivative, designated as acid 2d in a study, demonstrated enhanced potency, suppressing the growth of S. aureus at a concentration of 64 µg/mL. mdpi.comutripoli.edu.ly These findings underscore the potential of this class of furan (B31954) derivatives as antibacterial agents. nih.gov

Bacterial StrainCompound TypeObserved Minimum Inhibitory Concentration (MIC)
Escherichia coli (ATCC 25922)3-Aryl-3-(furan-2-yl)propanoic acid derivatives64 - 128 µg/mL
Staphylococcus aureus (ATCC 29213)3-Aryl-3-(furan-2-yl)propanoic acid derivatives128 µg/mL (most compounds)
Staphylococcus aureus (ATCC 29213)3-Aryl-3-(furan-2-yl)propanoic acid derivative (acid 2d)64 µg/mL

In vitro Studies Against Fungal Strains (e.g., Candida albicans)

The antifungal efficacy of these furan derivatives has also been well-documented, particularly against the opportunistic yeast-like fungus Candida albicans. Studies have shown that both starting 3-(furan-2-yl)propenoic acid derivatives and their hydroarylation products, 3-aryl-3-(furan-2-yl)propanoic acids, exhibit good antifungal activity. mdpi.comnih.gov

A study found that all tested compounds in these series inhibited the growth of Candida albicans at a concentration of 64 µg/mL. mdpi.com Another investigation focusing on (E)-3-(Furan-2-yl)acrylic acid, a related derivative, reported MICs against various Candida species ranging from 64 to 512 μg/mL, with the greatest efficacy observed against C. albicans.

Fungal StrainCompound TypeObserved Minimum Inhibitory Concentration (MIC)
Candida albicans (ATCC 10231)3-(Furan-2-yl)propenoic acid derivatives64 µg/mL
Candida albicans (ATCC 10231)3-Aryl-3-(furan-2-yl)propanoic acid derivatives64 µg/mL
Candida spp.(E)-3-(Furan-2-yl)acrylic acid64 - 512 µg/mL

Anti-inflammatory and Antioxidant Potential

Beyond their antimicrobial properties, furan derivatives have been explored for their anti-inflammatory and antioxidant activities. nih.gov Inflammation is a critical biological response, and its dysregulation is linked to various chronic diseases. Protein denaturation is a well-established cause of inflammation, making the inhibition of this process a key indicator of anti-inflammatory potential. nih.govcetjournal.it

In vitro Assays for Anti-inflammatory Activity (e.g., Inhibition of Albumin Denaturation, Antitryptic Activity)

The anti-inflammatory potential of novel furan hybrid molecules has been evaluated using in vitro assays such as the inhibition of albumin denaturation and antitryptic activity. mdpi.com In one study, newly synthesized furan-containing hybrids demonstrated a significant ability to inhibit the heat-induced denaturation of albumin, with IC50 values (the concentration required to inhibit 50% of the activity) indicating higher potency than the standard non-steroidal anti-inflammatory drug (NSAID) ketoprofen. mdpi.com

These compounds also showed promising antitryptic activity, which is relevant to anti-arthritic potential, as leukocyte proteinases play a role in tissue damage during inflammatory reactions. mdpi.com The IC50 values for antitryptic activity for the furan derivatives were significantly better than those for the standards ibuprofen (B1674241) and ketoprofen. mdpi.com

AssayCompoundIC50 (µg/mL)
Inhibition of Albumin DenaturationFuran Hybrid H1104.43 ± 1.15
Furan Hybrid H2107.03 ± 0.62
Ketoprofen (Standard)126.58 ± 5.00
Antitryptic ActivityFuran Hybrid H260.1 ± 8.16
Furan Hybrid H462.23 ± 0.83
Ibuprofen (Standard)690.13 ± 15.34
Ketoprofen (Standard)720.57 ± 19.78

In vitro Assessment of Antioxidant Capacity

The antioxidant properties of furan derivatives are often linked to their anti-inflammatory effects. nih.gov The furan ring's chemical structure allows it to participate in electron transfer and hydrogen atom transfer, enabling the neutralization of free radicals. nih.govresearchgate.net Various in vitro assays have been used to quantify this capacity.

Studies on 2-substituted styryl-furan derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical scavenging method found that a 2-(p-hydroxy phenyl styryl)-furan exhibited good antioxidant properties with an IC50 of approximately 40 μM. researchgate.net Other furan derivatives, such as those evaluated as Biginelli-type pyrimidines, have also been assessed for their DPPH scavenging ability, reducing power, and hydrogen peroxide scavenging activity. nih.gov For instance, one such derivative (compound 3c) was identified as the most potent in the DPPH assay, with an IC50 of 0.6 mg/ml. nih.gov Furthermore, a furan-containing derivative, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide), has been identified as having potent antioxidant properties. mdpi.com These results highlight the significant potential of the furan scaffold in designing effective antioxidant agents. jmchemsci.com

AssayCompound TypeObserved Activity (IC50)
DPPH Radical Scavenging2-(p-hydroxy phenyl styryl)-furan~ 40 µM
DPPH Radical ScavengingFuran-containing pyrimidine (B1678525) (3c)0.6 mg/mL
DPPH Radical ScavengingFuran Hybrid H377.75 µg/mL
DPPH Radical ScavengingFuran Hybrid H471.72 µg/mL

Role as Biochemical Precursors or Building Blocks

The furan ring is a core component of many natural and synthetic molecules with significant biological activities. mdpi.com While the specific integration of 3-(Furan-2-yl)-2-hydroxypropanoic acid into metabolic pathways is not extensively documented, the metabolism of furan compounds, in general, involves oxidative processes.

Integration into Metabolic Pathways

Furan derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. researchgate.net The nature of these metabolites and their subsequent biological effects are influenced by the substituents on the furan ring. For instance, some furan-containing fatty acids are known to be naturally occurring compounds with implications for inflammatory and cardiovascular diseases. mdpi.com

The structural similarity of this compound to other biologically relevant molecules, such as certain amino acid derivatives, suggests potential for interaction with metabolic pathways. For example, the reaction of furfural (B47365) with phenylalanine can lead to the formation of 2-((furan-2-ylmethylene) amino)-3-phenylpropanoic acid, indicating that furan aldehydes can react with amino acids. mdpi.com This suggests that this compound could potentially interact with or be processed by enzymes involved in amino acid or hydroxy acid metabolism.

A notable example of a furanpropanoic acid derivative with metabolic activity is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite of fish oil. CMPF has been shown to act as an allosteric acetyl-CoA carboxylase (ACC) inhibitor, which in turn promotes fatty acid oxidation and the production of fibroblast growth factor 21 (FGF21). nih.gov This demonstrates that furanpropanoic acid structures can directly influence key enzymes in lipid metabolism.

Table 1: Potential Metabolic Interactions of Furan-Containing Propanoic Acids

Compound/DerivativePotential Metabolic InteractionImplication
Furan RingSubstrate for Cytochrome P450 enzymesFormation of reactive metabolites that can interact with cellular components. researchgate.net
Furanpropanoic Acid StructureInteraction with amino acid or hydroxy acid metabolic pathwaysPotential for integration or disruption of existing metabolic cascades.
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF)Allosteric inhibition of acetyl-CoA carboxylase (ACC)Regulation of fatty acid oxidation and energy homeostasis. nih.gov

Influence on Bio-regulatory Processes (e.g., hormonal pathways, energy metabolism)

Furan derivatives have been observed to exert influence over various bio-regulatory processes. Some natural furan derivatives have been found to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.

Studies on the toxicological effects of furan have indicated that it can act as an endocrine disruptor. researchgate.net Exposure to furan has been shown to decrease testosterone (B1683101) and estrogen levels in rats, suggesting an interaction with hormonal pathways. nih.govresearchgate.net While these studies focus on the parent furan molecule, they highlight the potential for furan-containing compounds to influence the endocrine system.

In the context of energy metabolism, the aforementioned activity of CMPF as an ACC inhibitor provides a clear example of how a furanpropanoic acid derivative can play a significant role. nih.gov By modulating fatty acid metabolism, such compounds can have a direct impact on cellular energy regulation. Furthermore, furan-based biofuels are of interest due to their energy content, underscoring the role of the furan structure in energy-related applications. researchgate.net

Applications in Biomaterial Science and Drug Delivery Systems

The unique chemical properties of the furan ring make it a valuable component in the design of advanced biomaterials. Furan-based polymers are being explored for a variety of applications, from biodegradable plastics to sophisticated drug delivery systems.

Utility as Monomers for Biodegradable Polymers

Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are considered promising bio-based building blocks for the synthesis of biodegradable polyesters. nih.govsemanticscholar.orgrsc.org These furanic polyesters are being investigated as sustainable alternatives to petroleum-based plastics. researchgate.net The incorporation of furan rings into the polymer backbone can impart rigidity and other desirable thermal and mechanical properties. mdpi.com

While the direct polymerization of this compound has not been specifically reported, its structure, containing both a hydroxyl and a carboxylic acid group, makes it a suitable candidate for polycondensation reactions to form polyesters. The biodegradability of such polyesters would be anticipated, in line with findings for other furan-based polyesters. rsc.org

Table 2: Furan-Based Monomers for Biodegradable Polyesters

MonomerResulting PolymerKey Properties
2,5-Furandicarboxylic acid (FDCA)Poly(alkylene furanoate)sBio-based, potential replacement for PET. nih.govresearchgate.net
2,5-Bis(hydroxymethyl)furan (BHMF)Furan-based polyestersBio-based, biodegradable. semanticscholar.orgrsc.org
This compoundHypothetical PolyesterPotentially biodegradable, properties would depend on polymerization conditions.

Development of Scaffolds for Tissue Engineering

Scaffolds are crucial components in tissue engineering, providing a temporary framework for cells to grow and form new tissue. osti.gov Biodegradable polymers are often used to fabricate these scaffolds, and materials like poly(lactic acid) (PLA) are widely studied for this purpose. nih.govnih.govresearchgate.net Given that furan-based polyesters can be biodegradable, it is plausible that polymers derived from this compound could be developed into scaffolds for tissue engineering. The furan moiety could also offer opportunities for further functionalization of the scaffold surface to enhance cell attachment and proliferation. Hybrid scaffolds combining natural polymers like collagen with synthetic polymers such as poly(lactic acid-co-ε-caprolactone) have been developed to improve mechanical properties and biological performance. nyu.edu A similar approach could be envisioned for furan-based polyesters.

Controlled Release Mechanisms in Targeted Delivery Systems

Furan-functionalized polymers have shown significant promise in the development of drug delivery systems. The furan group can be utilized in reversible Diels-Alder reactions, which allows for the creation of dynamic and responsive materials. This "click" chemistry approach can be used to attach drugs or targeting ligands to a polymer backbone, and the release can be triggered by changes in temperature.

While specific applications of this compound in this area are not documented, polymers derived from it could potentially be used in various controlled release mechanisms, including:

Diffusion-controlled release: The drug is dispersed within a polymer matrix and is released as it diffuses through the polymer.

Erosion-controlled release: The drug is released as the polymer matrix biodegrades.

Swelling-controlled release: The polymer swells upon contact with bodily fluids, leading to the release of the entrapped drug.

The specific mechanism would depend on the properties of the polymer synthesized from this compound and the nature of the drug being delivered.

Environmental Behavior and Degradation Pathways of 3 Furan 2 Yl 2 Hydroxypropanoic Acid

Fate and Distribution in Environmental Compartments

The distribution of 3-(Furan-2-yl)-2-hydroxypropanoic acid in the environment is largely dictated by its water solubility and potential for sorption to soil and sediment. The presence of a carboxylic acid and a hydroxyl group suggests that the compound is likely to be highly water-soluble, particularly in its deprotonated (carboxylate) form at neutral to alkaline pH. This high water solubility would facilitate its transport in aquatic systems.

The potential for this compound to partition to soil and organic matter can be estimated by considering the behavior of similar compounds. For instance, the sorption of another furan (B31954) derivative, nitrofurantoin (B1679001), has been studied in various soil and sediment samples. The sorption coefficients (Kd) for nitrofurantoin were found to range from 3.634 to 43.06 mL/g for soil and 3.967 to 5.121 mL/g for sediment. These values are influenced by factors such as pH and ionic strength, with sorption generally decreasing at higher pH and ionic strengths. Given the polar nature of this compound, its sorption to soil and sediment is expected to be relatively low, leading to high mobility in soil and a preference for the aqueous phase in aquatic environments.

Table 1: Estimated Physicochemical Properties and Environmental Distribution of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Water SolubilityLog Koc (estimated)Predominant Environmental Compartment
This compound170.14HighLowWater
2-Furoic acid112.0827.1 g/LLowWater
Furan68.07Sparingly soluble~1.9 (suggests high mobility) nih.govAir/Water

Note: Data for this compound is estimated based on its structure and data for related compounds.

Biodegradation Studies in Aquatic and Terrestrial Systems

The furan ring is a structural component of many natural products and is susceptible to microbial degradation. Numerous studies have detailed the biodegradation of furanic compounds, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are common byproducts of lignocellulose processing. The degradation of these compounds often proceeds through an initial oxidation to 2-furoic acid. nih.govwikipedia.org

Microorganisms, primarily gram-negative aerobic bacteria such as Pseudomonas and Cupriavidus species, are known to utilize furanic compounds as a source of carbon and energy. nih.gov The well-established "Trudgill pathway" describes the aerobic degradation of furfural, which is first oxidized to 2-furoic acid. This is then activated to furoyl-CoA, hydroxylated, and the ring is subsequently cleaved, leading to intermediates of central metabolism like 2-oxoglutarate. nih.gov

Given that this compound contains a furan-2-yl moiety, it is highly probable that it would be susceptible to similar microbial degradation pathways. The degradation would likely be initiated by microorganisms capable of metabolizing 2-furoic acid and other furan derivatives. The hydroxypropanoic acid side chain is also a readily biodegradable structure. Therefore, it is anticipated that this compound would be biodegradable in both aquatic and terrestrial systems under aerobic conditions.

Table 2: Microorganisms Involved in the Degradation of Furanic Compounds

MicroorganismFuranic Substrate(s)Key Degradation IntermediateReference
Pseudomonas putidaFurfural, 2-Furoic acid2-Furoic acid, 2-Oxoglutarate wikipedia.org
Cupriavidus basilensis HMF14Furfural, 5-Hydroxymethylfurfural (HMF)2-Furoic acid, 2,5-Furandicarboxylic acid nih.gov
Nocardia corallinaFurfuryl alcohol, Furfural2-Furoic acid wikipedia.org

Photodegradation Mechanisms and Products

Furan and its derivatives can undergo photochemical reactions in the environment. The furan ring can absorb UV radiation, leading to photoisomerization or photooxidation reactions. netsci-journal.com The direct photolysis of furan in the gas phase can lead to the formation of cyclopropene (B1174273) and carbon monoxide. netsci-journal.com In aqueous solutions, photosensitized oxidation of furans by singlet oxygen is a known reaction pathway, leading to the formation of various oxidation products. researchgate.net

Studies on the photodegradation of other furan-containing compounds, such as the pharmaceutical nitrofurantoin, have shown that they can be degraded by photolytic and photocatalytic processes. The presence of photocatalysts like titanium dioxide (TiO2) can significantly enhance the degradation rate. researchgate.net The photodegradation of furan analogues of combretastatin (B1194345) A-4 has also been investigated, indicating that the specific substituents on the furan ring influence the photostability of the molecule. nih.gov

For this compound, it is expected that photodegradation could be a relevant environmental fate process, particularly in sunlit surface waters. The likely mechanism would involve the photooxidation of the furan ring, potentially leading to ring-opened products. The exact nature of the photodegradation products for this specific compound has not been reported, but based on the photochemistry of other furans, one could anticipate the formation of smaller, more oxidized organic acids.

Interactions with Environmental Matrices and Organisms

The interaction of this compound with environmental matrices is primarily related to its sorption behavior, as discussed in section 7.1. Its high water solubility and low estimated Log Koc suggest limited interaction with soil and sediment, making it mobile in these compartments.

Regarding interactions with organisms, the ecotoxicity of furan derivatives can vary widely. A study on fourteen different furanic platform chemicals showed that most were only slightly toxic or practically nontoxic to the marine bacterium Aliivibrio fischeri and did not significantly inhibit the growth of the green algae Raphidocelis subcapitata or the plants Sinapis alba and Lepidium sativum. rsc.org

The potential for bioaccumulation of this compound in aquatic organisms is expected to be low. Bioaccumulation is often correlated with a compound's lipophilicity (hydrophobicity). The presence of the carboxylic acid and hydroxyl functional groups makes this molecule hydrophilic, which would limit its ability to partition into the fatty tissues of organisms. researchgate.net While some persistent organic pollutants containing furan rings (e.g., polychlorinated dibenzofurans) are known to bioaccumulate, these are structurally very different and highly chlorinated, which significantly increases their lipophilicity. researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. rsc.org For 3-(Furan-2-yl)-2-hydroxypropanoic acid, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more environmentally benign alternatives. rsc.orggychbjb.com Current synthetic approaches for similar furan (B31954) derivatives may involve multi-step processes with stoichiometric reagents and significant solvent waste. mdpi.comnih.gov

Future synthetic strategies are expected to prioritize:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Renewable Feedstocks: Utilizing biomass-derived precursors for the furan ring, aligning with the principles of a circular economy. rsc.orgmdpi.com

Catalytic Methods: Employing catalytic amounts of less toxic and recyclable catalysts to replace stoichiometric reagents. frontiersin.org This includes exploring novel metal-based and organocatalysts.

Green Solvents: Shifting from volatile organic compounds to greener alternatives such as water, supercritical fluids, or bio-based solvents.

One promising avenue is the hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid, which has been shown to be effective for creating similar 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov Further research could adapt this methodology to introduce the hydroxyl group, potentially through a stereoselective process.

Advanced Biocatalytic Strategies for Industrial Production

Biocatalysis offers a highly selective and efficient alternative to traditional chemical synthesis for producing complex molecules like this compound. nih.govnih.gov The use of whole-cell biocatalysts or isolated enzymes can lead to higher yields, fewer byproducts, and milder reaction conditions. researchgate.net

Future research in this area should focus on:

Enzyme Discovery and Engineering: Identifying and optimizing enzymes, such as hydroxylases and dehydrogenases, that can stereoselectively introduce the hydroxyl group onto a furan-propanoic acid backbone. frontiersin.org

Metabolic Engineering: Genetically modifying microorganisms to produce this compound from simple carbon sources. nih.govmdpi.com This involves constructing and optimizing novel metabolic pathways within a robust microbial chassis like Escherichia coli or Saccharomyces cerevisiae. researchgate.netbohrium.com

Fermentation Optimization: Developing efficient fermentation processes to maximize product titer, yield, and productivity. researchgate.net This includes optimizing media composition, feeding strategies, and downstream processing.

The biocatalytic production of other valuable chemicals, such as 3-hydroxypropionic acid, from renewable resources has been well-established and provides a strong precedent for developing similar processes for furan-containing analogues. rsc.orgnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Targeted Biological Applications

The furan nucleus is a versatile scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. orientjchem.orgijabbr.com Understanding the structure-activity relationship (SAR) of this compound and its derivatives is crucial for developing targeted therapeutic agents. mdpi.com

Key areas for future SAR studies include:

Systematic Modification: Synthesizing a library of analogues by modifying the furan ring, the hydroxyl group, and the carboxylic acid moiety to probe the effect of these changes on biological activity. ijabbr.com

Stereochemistry: Investigating the impact of the stereocenter at the 2-position on biological activity, as enantiomers often exhibit different pharmacological profiles.

Computational Modeling: Utilizing in silico methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, to predict the biological activity of new derivatives and guide synthetic efforts. mdpi.com

For instance, SAR studies on other furan-containing molecules have shown that substitutions at the 5-position of the furan ring can significantly influence their biological effects. nih.gov Similar investigations for this compound could unlock its therapeutic potential.

Integration of Omics Technologies in Metabolic Pathway Elucidation

To advance the biocatalytic production of this compound, a deep understanding of the underlying metabolic pathways is essential. nih.gov The integration of various "omics" technologies provides a powerful toolkit for this purpose. nih.gov

Future research should leverage:

Genomics: Sequencing the genomes of potential production strains to identify genes encoding relevant enzymes.

Transcriptomics: Analyzing gene expression profiles under different conditions to understand the regulation of the metabolic pathway.

Proteomics: Identifying and quantifying the proteins involved in the biosynthesis of the target molecule.

Metabolomics: Profiling the intracellular and extracellular metabolites to identify pathway intermediates and bottlenecks. frontiersin.org

By combining these multi-omics datasets, researchers can construct comprehensive models of the metabolic network, enabling the rational design of metabolic engineering strategies to enhance the production of this compound. nih.govnih.gov

Exploration of New Environmental Applications and Remediation Strategies

Furan derivatives can be both environmental contaminants and valuable platform chemicals derived from biomass. nih.govmdpi.com This duality presents opportunities for new environmental applications and remediation strategies.

Future research directions include:

Biodegradation: Investigating the microbial degradation of furan compounds, which could lead to the development of bioremediation strategies for contaminated sites. Some Pseudomonas strains have already been identified for their ability to degrade furan molecules. nih.gov

Biopolymer Synthesis: Exploring the use of this compound as a monomer for the synthesis of novel bio-based and potentially biodegradable polymers. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. rsc.org

Surfactants and Solvents: Investigating the potential of this compound and its derivatives as green surfactants or solvents, leveraging the unique chemical properties of the furan ring.

The ability of certain microbes to utilize furan aldehydes as a carbon source suggests the potential for developing biological systems for both the production and remediation of furan-containing compounds. nih.govresearchgate.net

Q & A

Q. How can 3-(Furan-2-yl)-2-hydroxypropanoic acid be synthesized in a laboratory setting?

A common method involves coupling 3-(furan-2-yl)propanoic acid with hydroxylamine derivatives using carbonyldiimidazole (CDI) as a coupling agent. The reaction proceeds in N,N-dimethylformamide (DMF) under reflux, followed by flash chromatography (n-pentane/ethyl acetate) for purification, achieving yields up to 99% . Adjustments may include protecting the hydroxyl group during synthesis to prevent side reactions.

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR (¹H and ¹³C): The furan ring protons resonate between δ 6.2–7.4 ppm, while the hydroxyl and carboxylic acid protons appear as broad signals (δ 2.5–5.0). ¹³C NMR confirms the carbonyl (δ ~170 ppm) and furan carbons (δ ~110–150 ppm) .
  • IR Spectroscopy: Strong absorption bands for -OH (3200–3600 cm⁻¹) and carboxylic acid C=O (1700–1750 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peaks (m/z ~182) and fragmentation patterns help verify the structure .

Q. What are the solubility properties of this compound?

It is highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol (EtOH). Limited solubility in water due to the hydrophobic furan moiety, though solubility can be enhanced via pH adjustment (e.g., sodium salt formation) .

Q. How should the compound be stored to ensure stability?

Store under inert gas (argon/nitrogen) at 2–8°C in a desiccator. Avoid prolonged exposure to light or moisture to prevent decomposition of the furan ring or carboxylic acid group .

Advanced Research Questions

Q. How can discrepancies in NMR data during synthesis be resolved?

Discrepancies (e.g., unexpected splitting or missing peaks) may arise from tautomerism or diastereomer formation. Use 2D NMR (COSY, HSQC) to confirm connectivity and deuterated solvents (D₂O for exchangeable protons). Compare experimental data with computational predictions (DFT-based NMR shift calculations) .

Q. What strategies optimize reaction yield and purity?

  • Catalyst Screening: CDI outperforms traditional coupling agents (e.g., DCC) by reducing side products .
  • Temperature Control: Maintain reflux temperatures (80–100°C) to accelerate coupling while avoiding decomposition.
  • Purification: Gradient flash chromatography (ethyl acetate/hexane) effectively separates the product from unreacted starting materials .

Q. How does the furan ring influence reactivity in downstream modifications?

The electron-rich furan ring participates in electrophilic substitutions (e.g., nitration, halogenation) and Diels-Alder reactions, enabling functionalization for drug discovery or polymer synthesis. However, the hydroxyl group may require protection during such reactions .

Q. How to design a kinetic study for acid-catalyzed esterification?

  • Variables: Vary catalyst (H₂SO₄, p-TsOH) concentration and temperature.
  • Monitoring: Use HPLC to track ester formation and quantify reaction rates.
  • Data Analysis: Apply the Arrhenius equation to determine activation energy and optimize conditions .

Q. What computational methods predict stereochemical outcomes?

Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) model transition states to predict enantioselectivity in chiral derivatization. Molecular docking studies assess interactions with biological targets (e.g., enzymes) .

Data Contradiction and Validation

Q. Conflicting melting points reported in literature: how to validate?

Differential Scanning Calorimetry (DSC) provides precise melting point determination. Discrepancies may arise from polymorphic forms or impurities; recrystallize from ethanol/water and repeat analysis .

Q. Inconsistent bioactivity results across studies: possible causes?

Variations in purity (>98% by HPLC recommended) or stereochemical composition (racemic vs. enantiopure forms) significantly impact bioactivity. Validate using chiral chromatography and biological replicates .

Applications in Academic Research

4.1 Role in heterocyclic compound synthesis
The furan moiety serves as a precursor for pyrazoline derivatives (e.g., via condensation with hydrazines), which are explored for antimicrobial or anticancer activity .

4.2 Potential as a chiral building block
The hydroxyl and carboxylic acid groups enable asymmetric synthesis of pharmaceuticals, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.